molecular formula C19H28N2O2 B5686425 2-Cyclohexyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

2-Cyclohexyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B5686425
M. Wt: 316.4 g/mol
InChI Key: YHPAPZQIBIRPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone typically involves the reaction of cyclohexyl ketone with 4-(4-methoxyphenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-Cyclohexyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. For example, it can act as an acetylcholinesterase inhibitor, binding to the enzyme’s active site and preventing the breakdown of acetylcholine . This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is unique due to its specific structural features, such as the cyclohexyl and methoxyphenyl groups, which contribute to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-cyclohexyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-23-18-9-7-17(8-10-18)20-11-13-21(14-12-20)19(22)15-16-5-3-2-4-6-16/h7-10,16H,2-6,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPAPZQIBIRPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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